molecular formula C19H14N4O3S B2402318 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole CAS No. 1112002-71-7

3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B2402318
CAS No.: 1112002-71-7
M. Wt: 378.41
InChI Key: NHJHBCUUCBDYRF-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound that features a combination of several functional groups, including a benzodioxole ring, an imidazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Thioether Formation: The final step involves the formation of the thioether linkage between the imidazole and oxadiazole rings, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the oxadiazole ring or the imidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole, imidazole, or oxadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage might yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests that it could interact with biological macromolecules in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its complex structure could impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Imidazole Derivatives: Compounds such as clotrimazole, an antifungal agent.

    Oxadiazole Derivatives: Compounds like oxadiazole-based polymers, which are used in optoelectronic applications.

Uniqueness

What sets 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole apart is the combination of these three distinct functional groups in a single molecule. This unique structure could confer a range of properties that are not observed in simpler compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-2-4-14(5-3-1)23-9-8-20-19(23)27-11-17-21-18(22-26-17)13-6-7-15-16(10-13)25-12-24-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJHBCUUCBDYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC=CN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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